2-[[3-[3-(3-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole
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Overview
Description
2-[[3-[3-(3-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a pyrazole ring, and a methoxypyrazine moiety, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 2-[[3-[3-(3-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Methoxypyrazine Moiety: The methoxypyrazine group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the methoxypyrazine.
Formation of the Thiazole Ring: The thiazole ring can be formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-[[3-[3-(3-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole, thiazole, or methoxypyrazine moieties.
Scientific Research Applications
2-[[3-[3-(3-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[[3-[3-(3-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
2-[[3-[3-(3-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole can be compared with other similar compounds, such as:
2-[[3-[3-(2-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole: This compound has a similar structure but with a different substitution pattern on the pyrazine ring.
2-[[3-[3-(3-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-oxazole: This compound features an oxazole ring instead of a thiazole ring, leading to different chemical and biological properties.
2-[[3-[3-(3-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-imidazole: This compound contains an imidazole ring, which can result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[[3-[3-(3-methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-18-17(20-6-7-21-18)14-4-2-3-13(11-14)15-5-9-23(22-15)12-16-19-8-10-25-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFBSXLLHWLCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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